aldehydo-D-Xylose

Description

DL-Xylose has been reported in Elliottia paniculata, Tecoma stans, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25702-75-4 | |

| Record name | Polyxylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25702-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023745 | |

| Record name | D-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 g dissolves in 0.8 ml water; sol in pyridine & hot alc | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.525 @ 20 °C/4 °C | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic needles or prisms, White crystalline powder | |

CAS No. |

58-86-6, 25990-60-7, 41247-05-6 | |

| Record name | (+)-Xylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dl-Xylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25990-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylose [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025990607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TA934AKO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

153-154 °C | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to aldehydo-D-Xylose: Chemical Structure, Properties, and Applications for the Research Professional

This guide provides a comprehensive overview of aldehydo-D-Xylose, a pentose sugar of significant interest in various scientific and industrial fields, particularly for researchers, scientists, and drug development professionals. This document delves into its chemical structure, physicochemical properties, biological roles, and key experimental protocols, offering a foundational understanding for its application in research and development.

Introduction to D-Xylose: The "Wood Sugar"

D-Xylose, often referred to as "wood sugar," is a naturally occurring monosaccharide, specifically an aldopentose, meaning it contains five carbon atoms and an aldehyde functional group.[1][2] It is a fundamental component of hemicellulose, a major constituent of plant biomass, and is particularly abundant in hardwoods and agricultural residues.[2] The dextrorotary form, D-xylose, is the endogenously occurring form in living organisms.[1] This simple sugar plays a crucial role in various biological processes and has a wide array of applications, from being a low-calorie sweetener to a diagnostic agent in medicine.[3]

Chemical Structure and Stereochemistry

The chemical formula for D-Xylose is C₅H₁₀O₅, with a molecular weight of 150.13 g/mol .[1][3] A key aspect of its chemistry is the existence of an equilibrium between its open-chain (aldehydo) form and its cyclic hemiacetal forms.[4][5]

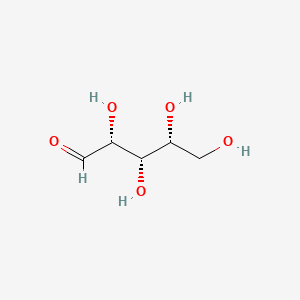

Open-Chain Form: this compound

In its linear form, D-Xylose possesses a terminal aldehyde group, which is responsible for its reducing properties.[6][7] The "D-" configuration signifies that the hydroxyl group on the chiral carbon furthest from the aldehyde group (C4) is on the right side in a Fischer projection.[6]

Cyclic Forms: Furanose and Pyranose Rings

In aqueous solutions, the open-chain form of D-Xylose cyclizes to form five-membered (furanose) or six-membered (pyranose) rings.[4] The pyranose form is generally more stable and predominant. This cyclization creates a new chiral center at the anomeric carbon (C1), resulting in two diastereomers: the α- and β-anomers.[4]

Caption: Equilibrium of D-Xylose in solution.

Physicochemical Properties

A thorough understanding of the physicochemical properties of D-Xylose is essential for its application in various experimental and industrial settings.

| Property | Value | References |

| Molecular Formula | C₅H₁₀O₅ | [1][3] |

| Molecular Weight | 150.13 g/mol | [1][3] |

| Appearance | White crystalline powder or colorless needles | [8][9] |

| Taste | Sweet, with about 40-70% the sweetness of sucrose | [8] |

| Melting Point | 153-158 °C | [1][2][8] |

| Solubility | Soluble in water and hot ethanol; slightly soluble in cold ethanol | [1][8] |

| Density | 1.525 g/cm³ at 20 °C | [1][8] |

| Optical Rotation | [α]D²⁰ +92° to +18.6° (mutarotation) | [1][8] |

| Stability | Stable under normal room temperature conditions | [1][2][10] |

Biological Significance and Applications in Drug Development

D-Xylose is more than just a simple sugar; it plays a significant role in human health and is a valuable tool in pharmaceutical research and development.[3]

Diagnostic Applications: The D-Xylose Absorption Test

One of the primary medical uses of D-Xylose is in the diagnosis of malabsorption syndromes.[3] The D-Xylose absorption test measures the body's ability to absorb this sugar, providing insights into the function of the small intestine.[3][11] Poor absorption may indicate conditions such as celiac disease or other intestinal disorders.[3]

Caption: Workflow of the D-Xylose Absorption Test.

Role in Glycosaminoglycan (GAG) Biosynthesis

D-Xylose is the initiating sugar in the biosynthesis of most glycosaminoglycans (GAGs), which are essential components of the extracellular matrix and play critical roles in cell signaling, adhesion, and proliferation. The process is initiated by the transfer of xylose from UDP-xylose to a serine residue in a core protein, a reaction catalyzed by xylosyltransferases.

Caption: Initiation of Glycosaminoglycan (GAG) Biosynthesis.

Pharmaceutical Excipient and Sweetener

D-Xylose is utilized as a sweetener in pharmaceutical formulations, particularly for diabetic-friendly medications due to its low caloric value and low glycemic index.[12][13] It can improve the palatability of liquid medications and is also used as an excipient in tablet manufacturing.[12][14]

Prebiotic Effects and Digestive Health

Research suggests that D-Xylose has prebiotic properties, promoting the growth of beneficial gut bacteria.[3][9] It is resistant to digestion in the upper gastrointestinal tract and is fermented in the colon, leading to the production of short-chain fatty acids (SCFAs) that are beneficial for gut health.[9]

Experimental Protocols

Quantification of D-Xylose in Urine and Serum (Phloroglucinol Method)

This colorimetric method is a classic approach for determining D-xylose concentrations in biological fluids.[15][16]

Principle: D-Xylose is dehydrated to furfural in the presence of acid and heat. The furfural then reacts with phloroglucinol to produce a colored complex, the absorbance of which is proportional to the D-xylose concentration.

Materials:

-

Phloroglucinol color reagent

-

D-Xylose standard solutions

-

Samples (urine or deproteinized serum)

-

Spectrophotometer

Procedure:

-

Pipette 50 µL of the sample (or standard) into a test tube.[16]

-

Add 50 µL of deionized water.[16]

-

Add 1.9 mL of the phloroglucinol color reagent.[16]

-

Mix the contents thoroughly.

-

Incubate the tubes at 100°C for 4 minutes.[16]

-

Cool the tubes to room temperature in a water bath.[16]

-

Measure the absorbance at 554 nm.[16]

-

Construct a standard curve using the absorbance values of the D-Xylose standards and determine the concentration of D-Xylose in the samples.

Enzymatic Assay for D-Xylose Quantification

Enzymatic assays offer high specificity for D-xylose measurement.[15][17][18]

Principle: D-Xylose is oxidized to D-xylono-lactone in the presence of NAD⁺ and xylose dehydrogenase. The concomitant reduction of NAD⁺ to NADH is measured by the increase in absorbance at 340 nm.[18]

Materials:

-

D-Xylose Assay Kit (e.g., Megazyme K-XYLOSE) containing:

-

Buffer solution

-

NAD⁺/ATP solution

-

Hexokinase

-

Xylose dehydrogenase (XDH)

-

-

Spectrophotometer or microplate reader

Procedure (Manual Assay):

-

Pipette 2.0 mL of distilled water, 0.4 mL of NAD⁺/ATP solution (Bottle 2), and 0.02 mL of hexokinase (Bottle 3) into cuvettes for blank and sample reactions.[18]

-

Add 0.1 mL of the sample to the sample cuvette and 0.1 mL of distilled water to the blank cuvette.

-

Mix and incubate at 25-37°C for approximately 5 minutes.

-

Read the initial absorbance (A1) at 340 nm.[18]

-

Add 0.05 mL of xylose dehydrogenase suspension (Bottle 4) to each cuvette.

-

Mix and incubate at 25-37°C for approximately 6 minutes, or until the reaction is complete.[18]

-

Read the final absorbance (A2).[18]

-

Calculate the change in absorbance (ΔA = A2 - A1) for both the sample and the blank. The concentration of D-Xylose is proportional to the difference in ΔA between the sample and the blank.

Safety and Handling

D-Xylose is generally considered to have a low hazard for usual industrial handling.[10][19] However, it may cause eye, skin, and respiratory tract irritation.[8][10]

-

Handling: Use with adequate ventilation and minimize dust generation. Avoid contact with eyes, skin, and clothing.[10][19]

-

Storage: Store in a cool, dry place in a tightly closed container.[10][20]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing to prevent skin exposure.[10][19] In dusty conditions, a NIOSH-approved respirator may be necessary.[10]

-

First Aid: In case of contact with eyes, flush immediately with plenty of water for at least 15 minutes. For skin contact, flush with plenty of water. If inhaled, move to fresh air. If ingested, do not induce vomiting unless directed by medical personnel. Seek medical attention if irritation persists.[10][19]

Conclusion

This compound, in its various structural forms, is a versatile and important monosaccharide with a broad range of applications in research, diagnostics, and industry. Its unique chemical properties and biological roles make it a valuable tool for scientists and drug development professionals. A thorough understanding of its structure, properties, and analytical methods is crucial for leveraging its full potential in scientific and therapeutic advancements.

References

-

D(+)-Xylose - ChemBK. ChemBK. [Link]

-

Food Sources High in D-Xylose: Natural Foods and Plants. BSH Ingredients. [Link]

-

D XYLOSE. Ataman Kimya. [Link]

-

D-Xylose | C5H10O5 | CID 135191. PubChem. [Link]

-

The Science Behind D-Xylose: From Plant Source to Functional Ingredient. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Open and cyclic form of D-xylose, with 4 C1 and 1 C4 chair... ResearchGate. [Link]

-

Material Safety Data Sheet D(+)-Xylose MSDS# 00508 Section 1. West Liberty University. [Link]

-

Safety Data Sheet: D(+)-Xylose. Carl ROTH. [Link]

-

Potential Application Of D-xylose As A Pharmaceutical Excipient Sweetener. News. [Link]

-

D-Xylose Definition - Organic Chemistry Key Term. Fiveable. [Link]

-

This compound | C5H10O5 | CID 644160. PubChem. [Link]

-

Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples. PMC - NIH. [Link]

-

Xylose (CAS 58-86-6) - Chemical & Physical Properties. Cheméo. [Link]

-

D-Xylose Assay Kit. Megazyme. [Link]

-

D-Xylose Market Analysis: Trends, Key Players, Scale in 2025. BSH Ingredients. [Link]

-

D-Xylose Formula, Structure, and Chemical Characteristics. Prism Market Research. [Link]

-

Improvement and Validation of d-Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans. NIH. [Link]

-

D-Xylose in the Food Additive Industry: A Versatile and Functional Ingredient for Enhanced Nutrition and Flavor. LinkedIn. [Link]

-

Xylose. Wikipedia. [Link]

-

D-Xylose Video Protocol with K-XYLOSE. YouTube. [Link]

-

D-XYLOSE. Megazyme. [Link]

-

D-Xylose Market Size, Growth & Opportunities | 2034 Report. LinkedIn. [Link]

-

This compound (C5H10O5). PubChemLite. [Link]

-

Illustrated Glossary of Organic Chemistry - Xylose. UCLA Chemistry and Biochemistry. [Link]

-

Quiz 25. Portland State University. [Link]

-

D-Xylose. Cortex Chemicals. [Link]

-

This compound. Wikidata. [Link]

-

d-Xylose and l-Arabinose-based surfactants: Synthesis, reactivity and physico-chemical properties. Comptes Rendus de l'Académie des Sciences. [Link]

-

Chemical structures of open-chain and cyclic forms of N-(1-deoxy-D-xylose-1-yl)-glycine. ResearchGate. [Link]

-

Thermochemistry of α-D-xylose(cr). ResearchGate. [Link]

Sources

- 1. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D(+)-Xylose | 58-86-6 [chemicalbook.com]

- 3. Food Sources High in D-Xylose: Natural Foods and Plants [bshingredients.com]

- 4. researchgate.net [researchgate.net]

- 5. Illustrated Glossary of Organic Chemistry - Xylose [chem.ucla.edu]

- 6. fiveable.me [fiveable.me]

- 7. D-Xylose Formula, Structure, and Chemical Characteristics [24chemicalresearch.com]

- 8. chembk.com [chembk.com]

- 9. nbinno.com [nbinno.com]

- 10. uww.edu [uww.edu]

- 11. Xylose - Wikipedia [en.wikipedia.org]

- 12. wellgreenxa.com [wellgreenxa.com]

- 13. arshinefood.com [arshinefood.com]

- 14. D-Xylose Market Analysis: Trends, Key Players, Scale in 2025 [bshingredients.com]

- 15. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. D-Xylose Assay Kit Test - Measure D-Xylose, Rapid Reaction | Megazyme [megazyme.com]

- 18. m.youtube.com [m.youtube.com]

- 19. westliberty.edu [westliberty.edu]

- 20. carlroth.com [carlroth.com]

The Ubiquitous Pentose: A Technical Guide to the Natural Sources and Occurrence of D-Xylose

Abstract

D-xylose, a five-carbon aldose sugar, is one of the most abundant monosaccharides in nature, second only to glucose. As a primary constituent of hemicellulose in plant cell walls, it represents a vast and renewable resource with significant implications for the biofuel, food, and pharmaceutical industries. This in-depth technical guide provides a comprehensive overview of the natural sources and occurrence of D-xylose, its biosynthesis in plants, and the methodologies for its extraction and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile pentose.

Introduction to D-Xylose: Beyond a Simple Sugar

D-xylose, often referred to as "wood sugar," is a monosaccharide with the chemical formula C₅H₁₀O₅.[1] It exists as a white crystalline powder with a sweet taste, though less intense than sucrose.[2][3] While it is a carbohydrate, its metabolic fate in humans differs significantly from that of glucose. The human body absorbs D-xylose in the small intestine but cannot fully metabolize it for energy, with a large portion being excreted unchanged in the urine.[1] This property is exploited in the D-xylose absorption test, a clinical tool used to assess malabsorption disorders.[4]

Beyond its diagnostic use, D-xylose serves as a valuable platform chemical. It is the primary precursor for the production of xylitol, a popular sugar substitute with dental health benefits.[4] Furthermore, its fermentation by specific microorganisms is a cornerstone of second-generation biofuel production.[3] In the realm of drug development, the unique structure of D-xylose and its derivatives is being explored for various therapeutic applications.

Natural Abundance: D-Xylose in the Plant Kingdom

The principal reservoir of D-xylose in nature is xylan, a major component of hemicellulose, which, along with cellulose and lignin, forms the structural backbone of plant cell walls.[2][5] Consequently, D-xylose is omnipresent in the plant kingdom, from hardwoods to agricultural residues.

Lignocellulosic Biomass: A Primary Reservoir

Lignocellulosic biomass represents the most significant source of D-xylose. The xylan content, and therefore the potential D-xylose yield, varies considerably among different plant species and types of plant tissue. Hardwoods, for instance, are particularly rich in xylan.[2][6]

Table 1: D-Xylose Content in Various Lignocellulosic Biomass Sources

| Biomass Source | Typical Xylan Content (% of dry weight) | Potential D-Xylose Yield (g per 100g of dry biomass) | References |

| Corn Cobs | 30 - 35% | ~26 - 31 | [7] |

| Birchwood | ~24% | ~21 | [6][8] |

| Sugarcane Bagasse | 20 - 25% | ~18 - 22 | [9] |

| Wheat Straw | ~17% | ~15 | [6] |

| Rice Straw | ~37% | ~32 | [10] |

| Pistachio Shells | High (unspecified %) | Up to 36 | [11] |

| Peanut Shells | High (unspecified %) | >13 | [11] |

| Walnut Shells | High (unspecified %) | >13 | [11] |

| Sunflower Seed Peels | High (unspecified %) | >13 | [11] |

Note: The potential D-xylose yield is an estimation based on the hydrolysis of xylan and can be influenced by the efficiency of the extraction method.

Fruits and Vegetables: Edible Sources

While lignocellulosic biomass is the most concentrated source, D-xylose is also found in smaller quantities in various fruits and vegetables, where it contributes to the complex carbohydrate profile.[1][2] Edible sources include strawberries, raspberries, pears, plums, grapes, cauliflower, spinach, and corn.[1][2]

The Molecular Blueprint: Biosynthesis of D-Xylose in Plants

The synthesis of D-xylose in plants is a crucial metabolic process that provides the building blocks for cell wall polysaccharides. The primary pathway for D-xylose biosynthesis involves the conversion of UDP-glucose to UDP-xylose.[12][13]

This multi-step enzymatic process primarily occurs in the cytosol and the Golgi apparatus.[12][13]

Caption: Biosynthesis of UDP-Xylose from UDP-Glucose.

The key enzymes in this pathway are:

-

UDP-Glucose Dehydrogenase (UGDH): This cytosolic enzyme catalyzes the two-fold oxidation of UDP-glucose to UDP-glucuronic acid.[12]

-

UDP-Glucuronic Acid Decarboxylase (UXS): This enzyme, with isoforms in both the cytosol and Golgi apparatus, decarboxylates UDP-glucuronic acid to form UDP-xylose.[12][13]

UDP-xylose then serves as the activated sugar donor for xylosyltransferases, enzymes located in the Golgi apparatus that incorporate xylose units into growing polysaccharide chains like xylan and xyloglucan.[12][13]

Unlocking the Potential: Extraction and Production of D-Xylose

The industrial production of D-xylose hinges on the efficient hydrolysis of the xylan polymer present in lignocellulosic biomass. The primary methods employed are chemical (acid hydrolysis) and enzymatic hydrolysis.

Caption: General workflow for D-Xylose extraction from biomass.

Chemical Hydrolysis: The Acid-Catalyzed Approach

Acid hydrolysis is a well-established method for breaking down hemicellulose.[7] This process typically involves treating the biomass with dilute mineral acids, such as sulfuric acid, at elevated temperatures and pressures.[7][14]

Causality: The acidic environment protonates the glycosidic oxygen atoms in the xylan backbone, making them susceptible to nucleophilic attack by water, leading to the cleavage of the β-1,4-glycosidic bonds and the release of D-xylose monomers.

While effective, acid hydrolysis can lead to the degradation of sugars into unwanted byproducts like furfural and formic acid, which can inhibit subsequent fermentation processes. Careful control of reaction conditions (acid concentration, temperature, and time) is crucial to maximize xylose yield and minimize degradation.[15]

Enzymatic Hydrolysis: A Specific and Milder Alternative

Enzymatic hydrolysis offers a more specific and milder approach to xylan degradation, operating under less harsh conditions than acid hydrolysis.[5][16] This method utilizes a cocktail of enzymes, primarily xylanases and β-xylosidases, to break down the xylan polymer.[5][16]

-

Endo-1,4-β-xylanases: These enzymes randomly cleave the internal β-1,4-glycosidic linkages within the xylan backbone, producing shorter xylo-oligosaccharides.[5][16]

-

β-xylosidases: These enzymes act on the non-reducing ends of xylo-oligosaccharides, releasing D-xylose monomers.[16]

Causality: The high specificity of these enzymes for their target glycosidic bonds results in a higher yield of D-xylose with fewer degradation byproducts compared to acid hydrolysis. However, the cost of enzymes and the slower reaction rates are factors to consider for industrial-scale production.[9][17]

Laboratory-Scale Protocol: Extraction and Quantification of D-Xylose from Corn Cobs

This protocol provides a detailed methodology for the extraction and quantification of D-xylose from corn cobs, a readily available and rich source.

Materials and Equipment

-

Dried corn cobs

-

Grinder or mill

-

Sulfuric acid (H₂SO₄), 72% and 4% (w/w)

-

Calcium carbonate (CaCO₃)

-

Deionized water

-

High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector

-

Aminex HPX-87P or equivalent carbohydrate analysis column

-

D-xylose standard

-

Autoclave or pressure reactor

-

Filtration apparatus (e.g., vacuum filtration with Whatman No. 1 filter paper)

-

pH meter

-

Centrifuge

Step-by-Step Methodology

Step 1: Biomass Preparation

-

Thoroughly wash the corn cobs with deionized water to remove any dirt or debris.

-

Dry the corn cobs in an oven at 60°C until a constant weight is achieved.

-

Grind the dried corn cobs to a fine powder (e.g., passing through a 40-mesh screen).

Step 2: Acid Hydrolysis (Two-Stage)

-

Primary Hydrolysis:

-

Accurately weigh approximately 1 gram of the dried corn cob powder into a pressure-resistant tube.

-

Add 10 mL of 72% H₂SO₄ and mix thoroughly with a glass rod.

-

Incubate the mixture in a water bath at 30°C for 1 hour, stirring every 10 minutes.

-

-

Secondary Hydrolysis:

-

Quantitatively transfer the slurry to a 250 mL Erlenmeyer flask.

-

Add 280 mL of deionized water to dilute the acid concentration to approximately 4%.

-

Autoclave the flask at 121°C for 1 hour.

-

Step 3: Neutralization and Clarification

-

Allow the hydrolysate to cool to room temperature.

-

Neutralize the solution to a pH of 5.0-6.0 by slowly adding calcium carbonate powder while stirring. This will precipitate calcium sulfate.

-

Centrifuge the neutralized slurry at 5000 x g for 15 minutes to pellet the solid residue (lignin and calcium sulfate).

-

Carefully decant the supernatant.

Step 4: Quantification by HPLC

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Prepare a series of D-xylose standards of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 g/L).

-

Analyze the samples and standards using an HPLC system equipped with a carbohydrate analysis column and an RI detector.

-

Mobile Phase: Deionized water

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 80-85°C

-

-

Identify and quantify the D-xylose peak in the sample chromatograms by comparing the retention time and peak area to the calibration curve generated from the D-xylose standards.[18][19][20]

Conclusion

D-xylose, sourced predominantly from the hemicellulose of lignocellulosic biomass, is a cornerstone of the bio-based economy. Its natural abundance, coupled with advancing extraction and conversion technologies, positions it as a critical renewable feedstock for a myriad of applications, from the production of biofuels and biochemicals to its use as a functional food ingredient. A thorough understanding of its natural occurrence, biosynthesis, and the technical nuances of its production is paramount for researchers and industry professionals seeking to harness the full potential of this versatile pentose.

References

-

BSH Ingredients. (n.d.). Food Sources High in D-Xylose: Natural Foods and Plants. Retrieved from [Link][1]

-

Ataman Kimya. (n.d.). D XYLOSE. Retrieved from [Link]

-

Caring Sunshine. (n.d.). Ingredient: D-xylose. Retrieved from [Link][4]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind D-Xylose: From Plant Source to Functional Ingredient. Retrieved from [Link][3]

-

Polizeli, M. L., Rizzatti, A. C., Monti, R., Terenzi, H. F., Jorge, J. A., & Amorim, D. S. (2005). Insights into the mechanism of enzymatic hydrolysis of xylan. PubMed. Retrieved from [Link][5]

-

Harper, A. D., & Bar-Peled, M. (2002). Biosynthesis of UDP-Xylose. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms. Plant Physiology, 130(4), 2188–2198. [Link][12]

-

BSH Ingredients. (n.d.). D-Xylose Manufacturing Process Flow Chart -Xylose Production. Retrieved from [Link][7]

-

A. S. T. (2001). The production of D-xylose by enzymatic hydrolysis of agricultural wastes. PubMed. Retrieved from [Link][11]

-

dos Santos, C. A., de Souza, A. C. K., & da Silva, D. F. (2023). Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides. International Journal of Molecular Sciences, 24(2), 1385. [Link][9]

-

Nag, A., & Bar-Peled, M. (2012). The enhanced representation of UDP-d-xylose biosynthesis pathway in prototype P. trichocarpa PGDB. ResearchGate. Retrieved from [Link][21]

-

Bar-Peled, M. (n.d.). The Synthesis of UDP-xylose: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides. UNIVERSITY OF GEORGIA. Retrieved from [Link][13]

-

Dodd, D., & Mackie, R. I. (2011). Enzymatic deconstruction of xylan for biofuel production. PMC - NIH. Retrieved from [Link][16]

-

Parajo, J. C., Dominguez, H., & Dominguez, J. M. (1998). Xylose as a dietary sugar: Sources and analysis. ResearchGate. Retrieved from [Link][22]

-

Stranger-Johannessen, P. (1972). Method for extracting d-xylose from xylan containing material. Google Patents. Retrieved from [6]

-

Gopinath, V., Meissner, S., & Wendisch, V. F. (2011). Sugar composition of different agricultural residues. ResearchGate. Retrieved from [Link][10]

-

dos Santos, C. A. T., et al. (2023). Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides. PMC - PubMed Central. Retrieved from [Link][17]

-

Beahm, D. R., et al. (2016). Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase. Frontiers in Chemistry. Retrieved from [Link][23]

-

Celignis. (n.d.). Analysis of Xylose, Xylose Content of Biomass. Retrieved from [Link][24]

-

Li, H., et al. (2015). The direct conversion of hemicelluloses to selectively produce xylose from corn stover catalysed by maleic acid. BioResources. Retrieved from [Link][15]

-

Lee, C. C., et al. (2017). Production of D-Xylonic Acid from Hemicellulose Using Artificial Enzyme Complexes. Methods in Enzymology. Retrieved from [Link][25]

-

Oh, T. J., et al. (2012). Coconut-derived D-xylose affects postprandial glucose and insulin responses in healthy individuals. PMC - NIH. Retrieved from [Link][26]

-

Muthana, S. M., et al. (2012). Biosynthesis of UDP-α-D-Xylose and UDP-β-L-Arabinose. ResearchGate. Retrieved from [Link][27]

-

Van der Wielen, L. A. M., et al. (2010). Process for manufacturing high purity xylose. Google Patents. Retrieved from [28]

-

Wilcock, P., & Ort, D. R. (2018). Xylose: absorption, fermentation, and post-absorptive metabolism in the pig. PMC - NIH. Retrieved from [Link][29]

-

Lee, S. H., et al. (2015). D-Xylose suppresses adipogenesis and regulates lipid metabolism genes in high-fat diet-induced obese mice. ResearchGate. Retrieved from [Link][30]

-

Duncan, S., et al. (2020). Enzyme hydrolysis yield (Cellulose-to-glucose and Xylan to Xylose (wt%) (±S.D.)) (n = 3). ResearchGate. Retrieved from [Link][31]

-

A. S. T. (2001). The production of D-xylose by enzymatic hydrolysis of agricultural wastes. IWA Publishing. Retrieved from [Link][32]

-

Melaja, A. J., & Hamalainen, L. (1994). Process for the production of xylose. Google Patents. Retrieved from [14]

-

Agilent. (2011). Analysis of Sugars from Biomass Fermentation. Retrieved from [Link][18]

-

Agblevor, F. A., et al. (2004). Improved method of biomass sugars analysis using high-performance liquid chromatography. ResearchGate. Retrieved from [Link][19]

Sources

- 1. Food Sources High in D-Xylose: Natural Foods and Plants [bshingredients.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Insights into the mechanism of enzymatic hydrolysis of xylan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US3687807A - Method for extracting d-xylose from xylan containing material - Google Patents [patents.google.com]

- 7. D-Xylose Manufacturing Process Flow Chart -Xylose Production [bshingredients.com]

- 8. Xylose - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The production of D-xylose by enzymatic hydrolysis of agricultural wastes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis of UDP-Xylose. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Synthesis of UDP-xylose: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]

- 14. US5340403A - Process for the production of xylose - Google Patents [patents.google.com]

- 15. The direct conversion of hemicelluloses to selectively produce xylose from corn stover catalysed by maleic acid :: BioResources [bioresources.cnr.ncsu.edu]

- 16. Enzymatic deconstruction of xylan for biofuel production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. researchgate.net [researchgate.net]

- 20. ysi.com [ysi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]

- 24. Analysis of Xylose, Xylose Content of Biomass - Celignis Biomass Analysis Laboratory [celignis.com]

- 25. researchgate.net [researchgate.net]

- 26. Coconut-derived D-xylose affects postprandial glucose and insulin responses in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. US7812153B2 - Process for manufacturing high purity xylose - Google Patents [patents.google.com]

- 29. Xylose: absorption, fermentation, and post-absorptive metabolism in the pig - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. iwaponline.com [iwaponline.com]

An In-depth Technical Guide to Aldehydo-D-Xylose Metabolic Pathways in Microorganisms

Foreword: The Pivotal Role of D-Xylose in Modern Biotechnology

D-xylose, a five-carbon aldose sugar, is the second most abundant monosaccharide in nature, primarily found in lignocellulosic biomass such as agricultural and forestry residues.[1] The efficient microbial conversion of this pentose sugar into biofuels and other value-added chemicals is a cornerstone of developing sustainable and economically viable biorefineries.[1] However, unlike glucose, D-xylose metabolism is not universally efficient across all microorganisms, presenting both challenges and opportunities for metabolic engineering. This guide provides a comprehensive technical overview of the diverse metabolic pathways for aldehydo-D-xylose utilization in microorganisms, intended for researchers, scientists, and drug development professionals seeking to harness the potential of this abundant sugar.

The Crossroads of Xylose Catabolism: An Overview of Metabolic Diversity

Microorganisms have evolved a remarkable diversity of pathways to catabolize D-xylose. The choice of pathway is often a reflection of the organism's evolutionary lineage and its native environment. These pathways can be broadly categorized into four main routes: the oxidoreductase pathway, the isomerase pathway, the Weimberg pathway, and the Dahms pathway.[2] Understanding the nuances of each is critical for selecting or engineering the optimal microbial chassis for a specific biotechnological application.

The Oxidoreductase Pathway: A Eukaryotic Strategy

Predominantly found in eukaryotic microorganisms such as yeasts and fungi, the oxidoreductase pathway involves a two-step conversion of D-xylose to D-xylulose.[1][2]

-

Reduction to Xylitol: The pathway is initiated by an NAD(P)H-dependent xylose reductase (XR), which reduces D-xylose to the sugar alcohol xylitol.[2][3]

-

Oxidation to D-xylulose: Subsequently, an NAD⁺-dependent xylitol dehydrogenase (XDH) oxidizes xylitol to D-xylulose.[2][3]

-

Phosphorylation and Entry into the Pentose Phosphate Pathway (PPP): Finally, D-xylulose is phosphorylated by xylulokinase (XK) to D-xylulose-5-phosphate, which then enters the central pentose phosphate pathway (PPP).[2][3]

A critical consideration in this pathway is the cofactor imbalance that can arise. The differential use of NADPH by XR and NAD⁺ by XDH can lead to an accumulation of xylitol and a redox imbalance within the cell, particularly under anaerobic conditions.[3] This presents a significant challenge for metabolic engineering efforts aimed at efficient ethanol production in organisms like Saccharomyces cerevisiae.[4]

Caption: The Oxidoreductase Pathway for D-Xylose Metabolism.

The Isomerase Pathway: The Predominant Prokaryotic Route

In contrast to eukaryotes, most bacteria utilize a more direct route for D-xylose conversion known as the isomerase pathway.[1][2] This pathway consists of two primary steps:

-

Isomerization to D-xylulose: The enzyme xylose isomerase (XI) directly converts D-xylose to D-xylulose.[2][5] This single-step conversion avoids the cofactor imbalance inherent in the oxidoreductase pathway, making it an attractive target for engineering into eukaryotic hosts like S. cerevisiae.[2]

-

Phosphorylation and Entry into the PPP: Similar to the oxidoreductase pathway, D-xylulose is then phosphorylated by xylulokinase (XK) to D-xylulose-5-phosphate, which subsequently enters the PPP.[1][6]

The equilibrium of the xylose isomerase reaction, however, favors D-xylose, which can limit the flux through the pathway.[2] The efficiency of this pathway is also dependent on the presence of divalent cations like Mg²⁺ or Mn²⁺ and can be inhibited by xylitol.[1]

Caption: The Isomerase Pathway for D-Xylose Metabolism.

The Oxidative Pathways: Weimberg and Dahms Routes

Less common, but metabolically significant, are the oxidative pathways found in some prokaryotes.[2][6] These pathways, also known as non-phosphorylative pathways, directly oxidize D-xylose to intermediates of central metabolism.

The Weimberg pathway converts D-xylose into α-ketoglutarate, an intermediate of the Krebs cycle.[6][7] The key steps are:

-

Oxidation to D-xylonolactone: D-xylose is first oxidized to D-xylonolactone by a D-xylose dehydrogenase.[6]

-

Hydrolysis to D-xylonic acid: A lactonase then hydrolyzes the lactone to D-xylonic acid.[6]

-

Dehydration Steps: A series of dehydration reactions convert D-xylonic acid to 2-keto-3-deoxy-xylonate and then to α-ketoglutarate semialdehyde.[6][7]

-

Final Oxidation: The pathway culminates in the oxidation of α-ketoglutarate semialdehyde to α-ketoglutarate.[6][7]

This pathway is notable for its carbon conservation, as it does not involve the loss of carbon atoms as CO₂ that can occur in the PPP.[6]

Caption: The Weimberg Pathway for D-Xylose Metabolism.

The Dahms pathway shares the initial steps with the Weimberg pathway, up to the formation of 2-keto-3-deoxy-xylonate.[2][6] However, it then diverges:

-

Aldol Cleavage: An aldolase cleaves 2-keto-3-deoxy-xylonate into pyruvate and glycolaldehyde.[2][6]

-

Entry into Central Metabolism: Pyruvate can directly enter central metabolism, while glycolaldehyde can be further metabolized.[6]

This pathway provides a direct link from D-xylose to pyruvate, a key metabolic node.

Caption: The Dahms Pathway for D-Xylose Metabolism.

Regulation of Xylose Metabolism: A Symphony of Control

The utilization of D-xylose is tightly regulated in microorganisms to ensure efficient carbon source utilization. A primary mechanism of control is carbon catabolite repression (CCR) , where the presence of a preferred carbon source, typically glucose, represses the expression of genes required for the metabolism of other sugars like xylose.[1][6]

In bacteria like Escherichia coli, this regulation is mediated by the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS).[6] When glucose is abundant, the PTS is largely dephosphorylated, leading to low levels of cyclic AMP (cAMP).[1] The cAMP receptor protein (CRP) is inactive, and transcription of the xylose utilization genes is repressed.[6] Conversely, in the absence of glucose, cAMP levels rise, activating CRP, which, in conjunction with the xylose-specific transcriptional activator XylR , induces the expression of the xyl operon.[6][8]

In some bacteria, a hierarchical control exists where arabinose can also repress xylose metabolism in a process mediated by the AraC regulator.[8][9]

Metabolic Engineering for Enhanced Xylose Utilization

The native ability of many industrial microorganisms to metabolize xylose is often inefficient. Therefore, significant research has focused on metabolic engineering strategies to improve xylose fermentation, particularly in Saccharomyces cerevisiae for ethanol production.[10][11]

Key strategies include:

-

Heterologous Expression of Xylose Utilization Pathways: Introducing the bacterial xylose isomerase pathway into S. cerevisiae is a common approach to circumvent the cofactor imbalance of the native oxidoreductase pathway.[2][12]

-

Overexpression of Key Enzymes: Increasing the expression levels of enzymes in the pentose phosphate pathway, such as transketolase and transaldolase, can enhance the flux from D-xylulose-5-phosphate to glycolytic intermediates.[2][12][13]

-

Engineering Cofactor Metabolism: Modifying the cofactor specificity of xylose reductase from NADPH to NADH can help alleviate redox imbalances.[14]

-

Improving Xylose Transport: Overexpressing efficient xylose transporters is crucial for rapid uptake of the sugar into the cell.[1]

-

Evolutionary Engineering: Adapting engineered strains to grow on xylose as the sole carbon source can select for mutations that improve its utilization.[12]

Experimental Methodologies for Studying Xylose Metabolism

A robust understanding of xylose metabolism relies on precise and reliable experimental techniques. This section outlines key protocols for researchers in this field.

Enzyme Assays

This assay measures the conversion of D-xylose to D-xylulose.

Principle: The D-xylulose produced is reduced to xylitol by sorbitol dehydrogenase, with the concomitant oxidation of NADH to NAD⁺, which is monitored spectrophotometrically.

Protocol:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂

-

0.2 mM NADH

-

1 U/mL sorbitol dehydrogenase

-

Cell-free extract or purified enzyme

-

-

Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to equilibrate.

-

Initiate the reaction by adding D-xylose to a final concentration of 500 mM.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the specific activity based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹).

These assays are typically performed in opposite directions to measure the activity of each enzyme.

XR Assay (Xylose to Xylitol):

-

Reaction mixture: 100 mM phosphate buffer (pH 6.0), 0.2 mM NADPH or NADH, cell-free extract.

-

Initiate with D-xylose (e.g., 100 mM).

-

Monitor the decrease in absorbance at 340 nm.

XDH Assay (Xylitol to D-xylulose):

-

Reaction mixture: 100 mM Tris-HCl buffer (pH 8.6), 1 mM NAD⁺, cell-free extract.

-

Initiate with xylitol (e.g., 50 mM).

-

Monitor the increase in absorbance at 340 nm.

This coupled enzyme assay measures the phosphorylation of D-xylulose.[15]

Principle: The ADP produced is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase, with the oxidation of NADH.

Protocol: [15]

-

Prepare a reaction mixture containing:

-

50 mM PIPES buffer (pH 7.0)

-

100 mM KCl

-

5 mM MgCl₂

-

5 mM ATP

-

0.2 mM NADH

-

1 mM phosphoenolpyruvate

-

5 U/mL pyruvate kinase

-

7 U/mL lactate dehydrogenase

-

Cell-free extract or purified enzyme

-

-

Incubate at the desired temperature for 5 minutes.

-

Initiate the reaction by adding D-xylulose (e.g., 17 mM).[15]

-

Monitor the decrease in absorbance at 340 nm.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis is a powerful technique to quantify the in vivo fluxes through metabolic pathways.[16][17]

Generalized Workflow:

-

Cultivation with ¹³C-labeled Substrate: Grow the microorganism on a defined medium with a ¹³C-labeled xylose tracer (e.g., [1-¹³C]xylose, [U-¹³C]xylose).[17]

-

Metabolite Extraction and Analysis: Harvest cells during the exponential growth phase and quench metabolism rapidly. Extract intracellular metabolites and proteinogenic amino acids.

-

Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Analysis: Analyze the labeling patterns of the extracted metabolites and amino acids using GC-MS, LC-MS/MS, or NMR.

-

Computational Modeling: Use the labeling data, along with measured uptake and secretion rates, to constrain a stoichiometric model of the organism's central metabolism.

-

Flux Estimation: Employ computational algorithms to estimate the intracellular metabolic fluxes that best fit the experimental data.

Caption: Generalized Workflow for ¹³C-Metabolic Flux Analysis.

Quantitative Data Summary

| Enzyme | Microorganism | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | Cofactor |

| Xylose Isomerase | Escherichia coli | D-xylose | 0.5 - 5 | Variable | Mg²⁺/Mn²⁺ |

| Xylose Reductase | Pichia stipitis | D-xylose | 20 - 100 | Variable | NADPH/NADH |

| Xylitol Dehydrogenase | Pichia stipitis | Xylitol | 10 - 50 | Variable | NAD⁺ |

| Xylulokinase | Saccharomyces cerevisiae | D-xylulose | 0.1 - 0.5 | Variable | ATP |

Note: Kₘ and Vₘₐₓ values can vary significantly depending on the specific enzyme variant, assay conditions, and purification level.

Concluding Remarks and Future Perspectives

The metabolic pathways for this compound utilization in microorganisms are diverse and complex, offering a rich landscape for scientific inquiry and biotechnological innovation. While significant progress has been made in understanding and engineering these pathways, challenges remain in achieving highly efficient and robust microbial cell factories for the conversion of xylose-derived feedstocks. Future research will likely focus on the discovery and characterization of novel enzymes with improved kinetic properties, the development of more sophisticated regulatory control systems to fine-tune metabolic fluxes, and the integration of systems biology approaches to understand the global cellular response to xylose metabolism. The continued exploration of these fascinating metabolic networks will undoubtedly unlock new possibilities for a more sustainable bio-based economy.

References

-

Wikipedia. Xylose metabolism. [Link]

-

Encyclopedia.pub. Xylose Metabolism in Bacteria. [Link]

-

MDPI. Xylose Metabolism in Bacteria—Opportunities and Challenges towards Efficient Lignocellulosic Biomass-Based Biorefineries. [Link]

-

PubMed Central. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. [Link]

-

PubMed. Genetic Improvement of Xylose Metabolism by Enhancing the Expression of Pentose Phosphate Pathway Genes in Saccharomyces Cerevisiae IR-2 for High-Temperature Ethanol Production. [Link]

-

PLOS One. Bypassing the Pentose Phosphate Pathway: Towards Modular Utilization of Xylose. [Link]

-

PubMed. Metabolic flux analysis of xylose metabolism in recombinant Saccharomyces cerevisiae using continuous culture. [Link]

-

SpringerLink. The Weimberg pathway: an alternative for Myceliophthora thermophila to utilize d-xylose. [Link]

-

MDPI. Characterization of the Weimberg Pathway in Caulobacter crescentus. [Link]

-

PubMed. D-Xylose assimilation via the Weimberg pathway by solvent-tolerant Pseudomonas taiwanensis VLB120. [Link]

-

Semantic Scholar. Utilization of xylose by bacteria, yeasts, and fungi. [Link]

-

OUCI. An atlas of rational genetic engineering strategies for improved xylose metabolism in Saccharomyces cerevisiae. [Link]

-

Forest Products Laboratory. Engineering yeasts for xylose metabolism. [Link]

-

PMC. Regulation of Arabinose and Xylose Metabolism in Escherichia coli. [Link]

-

PMC. Engineering of a Xylose Metabolic Pathway in Corynebacterium glutamicum. [Link]

-

ASM Journals. Regulation of d-Xylose Metabolism in Caulobacter crescentus by a LacI-Type Repressor. [Link]

-

ResearchGate. D-Xylose and L-arabinose utilization pathways in bacteria and fungi | Download Scientific Diagram. [Link]

-

Forest Products Laboratory. Genetic Engineering for Improved Xylose Fermentation by Yeasts. [Link]

-

PubMed. The non-oxidative pentose phosphate pathway controls the fermentation rate of xylulose but not of xylose in Saccharomyces cerevisiae TMB3001. [Link]

-

ResearchGate. (PDF) Xylose Metabolism in Bacteria—Opportunities and Challenges towards Efficient Lignocellulosic Biomass-Based Biorefineries. [Link]

-

PubMed Central. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis. [Link]

-

MDPI. The Pentose Phosphate Pathway in Yeasts–More Than a Poor Cousin of Glycolysis. [Link]

-

ASM Journals. Regulation of Arabinose and Xylose Metabolism in Escherichia coli. [Link]

-

Bionity.com. Xylose metabolism. [Link]

-

Casa de Sante. Xylose Isomerase: Function, Structure, and Applications in Biotechnolo. [Link]

-

Repositório Alice - Embrapa. Metabolic flux analysis for metabolome data validation of naturally xylose-fermenting yeasts. [Link]

-

PMC. Heterologous xylose isomerase pathway and evolutionary engineering improve xylose utilization in Saccharomyces cerevisiae. [Link]

-

ResearchGate. Xylose oxidative pathway and products produced through this pathway.... [Link]

-

ResearchGate. Dahms pathway for GA or EG production from D-xylose. xylB D-xylose.... [Link]

-

PubMed. Engineering the xylose-catabolizing Dahms pathway for production of poly(d-lactate-co-glycolate) and poly(d-lactate-co-glycolate-co-d-2-hydroxybutyrate) in Escherichia coli. [Link]

-

ResearchGate. Three pathways of xylose metabolization by microorganisms: solid light.... [Link]

-

ResearchGate. Xylose utilization pathways in microbes. Enzymes labelled as XI. [Link]

-

ResearchGate. Xylose and glucose-utilising pathways in bacteria and yeast. [Link]

-

Oxford Academic. role of xylulokinase in Saccharomyces cerevisiae xylulose catabolism | FEMS Microbiology Letters. [Link]

-

PubMed. A novel assay system for the measurement of transketolase activity using xylulokinase from Saccharomyces cerevisiae. [Link]

-

PMC. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism. [Link]

-

NCBI. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2). [Link]

Sources

- 1. Xylose Metabolism in Bacteria—Opportunities and Challenges towards Efficient Lignocellulosic Biomass-Based Biorefineries [mdpi.com]

- 2. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 3. Xylose_metabolism [bionity.com]

- 4. Metabolic flux analysis of xylose metabolism in recombinant Saccharomyces cerevisiae using continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xylose Isomerase: Function, Structure, and Applications in Biotechnolo – casa de sante [casadesante.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Characterization of the Weimberg Pathway in Caulobacter crescentus [mdpi.com]

- 8. Regulation of Arabinose and Xylose Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. An atlas of rational genetic engineering strategies for improved xylose metabolism in <i>Saccharomyces cerevisiae</i> [ouci.dntb.gov.ua]

- 11. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 12. Heterologous xylose isomerase pathway and evolutionary engineering improve xylose utilization in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genetic improvement of xylose metabolism by enhancing the expression of pentose phosphate pathway genes in Saccharomyces cerevisiae IR-2 for high-temperature ethanol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Imperative of Xylose Valorization

Sources

- 1. Production of Xylitol from d-Xylose by a Xylitol Dehydrogenase Gene-Disrupted Mutant of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. casadesante.com [casadesante.com]

- 4. Xylose isomerase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of D-xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular evolutionary engineering of xylose isomerase to improve its catalytic activity and performance of micro-aerobic glucose/xylose co-fermentation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Directed evolution of xylose isomerase for improved xylose catabolism and fermentation in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Directed Evolution of Xylose Isomerase for Improved Xylose Catabolism and Fermentation in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Immobilization, Characterization and Application of a Xylose Isomerase Biocatalyst for Xylose Fermentation in Biorefineries [mdpi.com]

- 16. Enzymatic and Microbial Preparation of d-Xylulose from d-Xylose - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Heterologous xylose isomerase pathway and evolutionary engineering improve xylose utilization in Saccharomyces cerevisiae [frontiersin.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Xylose

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physical and chemical properties of deuterated xylose. As a stable isotope-labeled sugar, deuterated xylose is an invaluable tool in a multitude of research and development applications, from metabolic flux analysis to serving as an internal standard in mass spectrometry-based quantification. This document moves beyond a simple recitation of facts to provide field-proven insights and detailed experimental protocols, empowering researchers to effectively utilize this compound in their work.

Introduction to Deuterated Xylose

Deuterated xylose is a form of D-xylose where one or more hydrogen atoms have been substituted with deuterium, a stable, heavy isotope of hydrogen.[1] This isotopic substitution results in a molecule that is chemically analogous to its non-deuterated counterpart but possesses a greater molecular weight.[1] This mass difference is the cornerstone of its utility in various analytical and biological applications, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The incorporation of stable isotopes, such as deuterium, has also garnered significant interest for its potential to alter the pharmacokinetic and metabolic profiles of pharmaceutical compounds.[1]

The D-isomers of xylose are the naturally occurring forms of this sugar. D-xylose is an aldopentose, a five-carbon monosaccharide with an aldehyde functional group.[2] It is commonly referred to as "wood sugar" due to its prevalence in the hemicellulose of plants.

Physical Properties of Deuterated Xylose

While specific quantitative data for deuterated xylose is not always available in the literature, its physical properties are expected to be very similar to those of its non-deuterated counterpart, D-xylose. The primary difference will be a slight increase in molecular weight and density due to the presence of deuterium.

General Properties

Deuterated xylose, like D-xylose, is a white crystalline powder or solid.[2][3] It is nearly odorless and has a sweet taste.[4]

Molecular Formula and Weight

The molecular formula of non-deuterated D-xylose is C₅H₁₀O₅, with a molecular weight of approximately 150.13 g/mol .[3][5] The molecular weight of deuterated xylose will increase depending on the number of deuterium atoms incorporated. For example, D-xylose-d5 will have a molecular weight of approximately 155.16 g/mol .

Melting Point

The melting point of D-xylose is typically reported in the range of 154-158 °C.[3][5] The melting point of deuterated xylose is expected to be within a similar range.

Solubility

D-xylose is highly soluble in water.[4] One gram of D-xylose dissolves in approximately 0.8 ml of water.[2] It is also soluble in pyridine and hot ethanol, but only slightly soluble in cold ethanol.[3][4] The solubility of deuterated xylose is expected to follow a similar pattern.

Hygroscopicity

D-xylose is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][6] Therefore, deuterated xylose should be stored in a tightly sealed container in a dry environment to maintain its integrity.[6] The hygroscopic nature of sugars is related to their crystal structure and the availability of hydroxyl groups to form hydrogen bonds with water.[7]

Summary of Physical Properties

| Property | Value (for D-Xylose) | Expected Value for Deuterated Xylose |

| Appearance | White crystalline powder/solid[2][3] | White crystalline powder/solid |

| Molecular Formula | C₅H₁₀O₅[3][5] | C₅H(₁₀-n)DₙO₅ |

| Molecular Weight | ~150.13 g/mol [3][5] | >150.13 g/mol (dependent on deuteration) |

| Melting Point | 154-158 °C[3][5] | Similar to D-xylose |

| Solubility in Water | Highly soluble[4] | Highly soluble |

| Solubility in Ethanol | Slightly soluble (cold), soluble (hot)[3][4] | Slightly soluble (cold), soluble (hot) |

| Hygroscopicity | Hygroscopic[2][6] | Hygroscopic |

Chemical Properties of Deuterated Xylose

The chemical properties of deuterated xylose are largely identical to those of D-xylose, with the notable exception of the kinetic isotope effect, which can influence reaction rates.

Stability

D-xylose is stable under standard ambient conditions.[5] It is incompatible with strong oxidizing agents.[5] For deuterated xylose, a key stability concern is the potential for deuterium-hydrogen exchange, especially in protic solvents. Hydroxyl deuterons can exchange with protons from solvents like water or methanol.

Reactivity and the Kinetic Isotope Effect

Deuterated xylose will undergo the same chemical reactions as D-xylose, such as reduction to xylitol and participation in the Maillard reaction. However, the rates of these reactions may differ due to the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[8][9]

Reactions involving the cleavage of a carbon-deuterium (C-D) bond will be slower than the corresponding carbon-hydrogen (C-H) bond cleavage.[8] This is because the C-D bond has a lower zero-point vibrational energy and therefore requires more energy to break. This primary KIE is a powerful tool for elucidating reaction mechanisms.[10][11][12] Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide mechanistic insights.[9][12]

Spectroscopic Properties

The primary difference in the spectroscopic properties of deuterated xylose compared to D-xylose will be observed in NMR and Mass Spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

In ¹H NMR spectra of deuterated xylose, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity.[13]

-

²H (Deuterium) NMR can be used to directly observe the deuterium signals, providing information on the sites and extent of deuteration.[13]

-

-

Mass Spectrometry (MS):

-

The molecular ion and fragment ions in the mass spectrum of deuterated xylose will have higher mass-to-charge (m/z) ratios compared to D-xylose, corresponding to the number of deuterium atoms.[1] This property is fundamental to its use as an internal standard.

-

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the characterization of deuterated xylose. These are designed to be self-validating, with clear rationales for each step.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that can be used to assess the purity of a crystalline solid. A sharp melting range is indicative of high purity.

Protocol:

-

Sample Preparation:

-

Ensure the deuterated xylose sample is completely dry.

-

Finely powder a small amount of the sample.

-

Load the powdered sample into a capillary melting point tube to a height of 2-3 mm.

-

-

Measurement:

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to about 10-15°C below the expected melting point of D-xylose (~155°C).

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid is observed (onset of melting) and the temperature at which the last solid melts (completion of melting). This range is the melting point.

-

Determination of Solubility

Rationale: Understanding the solubility of deuterated xylose in various solvents is crucial for its application in different experimental settings, such as preparing stock solutions for cell culture or analytical standards.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of deuterated xylose to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

-

Sample Analysis:

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent.

-

Determine the concentration of deuterated xylose in the diluted supernatant using an appropriate analytical technique, such as HPLC with a refractive index detector or a quantitative NMR (qNMR) method.

-

Calculate the solubility from the concentration and the dilution factor.

-

Determination of Isotopic Purity by GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for determining the isotopic enrichment of deuterated compounds. Derivatization is necessary to make the sugar volatile for GC analysis.

Experimental Workflow for GC-MS Analysis of Deuterated Xylose

Caption: Workflow for Isotopic Purity Analysis by GC-MS.

Protocol:

-

Derivatization:

-

Oximation: Dissolve a small amount of the deuterated xylose sample in pyridine containing hydroxylamine hydrochloride. Heat the mixture to form the oxime derivative. This step is crucial as it reduces the number of anomeric isomers, simplifying the resulting chromatogram.[13]

-

Silylation: To the oxime derivative solution, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture to form the volatile trimethylsilyl (TMS) ethers.[13]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program that effectively separates the derivatized xylose from any impurities.

-

Acquire mass spectra using electron ionization (EI) over a mass range that includes the expected molecular ions and fragment ions of the derivatized deuterated xylose and its isotopologues.[13]

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the derivatized deuterated xylose.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ions corresponding to the different isotopologues (e.g., d0 to d5 for xylose-d5).

-

Calculate the isotopic purity by dividing the abundance of the desired deuterated species by the sum of the abundances of all isotopologues.

-

Determination of Isotopic Purity by Quantitative NMR (qNMR)

Rationale: qNMR is a powerful technique for determining the purity and isotopic enrichment of compounds without the need for derivatization. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Workflow for qNMR Analysis of Deuterated Xylose

Caption: Workflow for Isotopic Purity Analysis by qNMR.

Protocol:

-

Sample Preparation:

-

Accurately weigh a known amount of the deuterated xylose sample and a certified internal standard with a known purity into an NMR tube.

-

Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., D₂O).

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. It is critical to use a pulse sequence with a long relaxation delay to ensure complete relaxation of all protons for accurate integration.

-

-

Data Processing and Analysis:

-

Carefully phase and baseline correct the spectrum.

-

Integrate the signals of the internal standard and any residual proton signals on the deuterated xylose molecule.

-

Calculate the concentration of the residual proton-containing species relative to the known concentration of the internal standard.

-

From this, determine the isotopic enrichment of the deuterated xylose.

-

Applications in Research and Drug Development

The unique properties of deuterated xylose make it a versatile tool for researchers.

Internal Standard for Mass Spectrometry

Deuterated xylose is widely used as an internal standard for the accurate quantification of xylose in complex biological matrices.[1] Because it is chemically identical to the analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[1] The mass difference allows for its distinct detection, leading to highly accurate and precise quantification.

Metabolic Flux Analysis

As a stable isotope tracer, deuterated xylose can be introduced into biological systems to study the metabolic fate of xylose.[1] By tracking the incorporation of deuterium into downstream metabolites, researchers can elucidate metabolic pathways and quantify metabolic fluxes.[1] This is particularly valuable in understanding carbohydrate metabolism in various organisms and disease states.

Conclusion

Deuterated xylose is a powerful and versatile tool for researchers in a wide range of scientific disciplines. Its physical and chemical properties, while closely mirroring those of its non-deuterated counterpart, are distinguished by its increased mass and the potential for kinetic isotope effects. A thorough understanding of these properties, coupled with the robust experimental protocols outlined in this guide, will enable researchers to confidently and effectively utilize deuterated xylose in their studies, from precise quantification to the elucidation of complex metabolic pathways. As analytical technologies continue to advance, the applications for stable isotope-labeled compounds like deuterated xylose are poised to expand, further enhancing our understanding of biological systems and contributing to the development of new therapeutic interventions.

References

-

Haas, M., Lamour, S., & Trapp, O. (2018). Development of an Advanced Derivatization Protocol for the Unambiguous Identification of Monosaccharides in Complex Mixtures by Gas and Liquid Chromatography. Journal of Chromatography A, 1568, 160–167. [Link]

-

Lv, G., Hu, D., Zhao, J., & Li, S. (2015). Quality Control of Sweet Medicines Based on Gas Chromatography-Mass Spectrometry. Journal of Chromatographic Science, 53(5), 724-729. [Link]

-